2-(3-Bromophenyl)-N-(tert-butyl)acetamide
Description
Significance of Amide Scaffolds in Organic Synthesis and Drug Discovery
The amide bond is a cornerstone of organic chemistry and is of paramount importance in the pharmaceutical industry. sigmaaldrich.comsigmaaldrich.com Amide scaffolds are prevalent in a vast number of biologically active compounds, including natural products, pharmaceuticals, and agrochemicals. nist.gov Their prevalence is due to their exceptional stability and their ability to participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. nist.gov The planarity of the amide bond, a result of resonance, imparts a degree of conformational rigidity that is often desirable in drug design. nist.gov The synthesis of amides is a fundamental transformation in organic chemistry, with numerous methods developed to facilitate their formation, ranging from classical coupling reactions to more modern catalytic approaches. sigmaaldrich.comresearchgate.net
Role of Halogenated Aromatic Systems in Molecular Design
Halogenated aromatic systems are integral to modern molecular design, particularly in the realm of medicinal chemistry. The introduction of halogen atoms, such as bromine, onto an aromatic ring can profoundly influence a molecule's physicochemical properties. fluorochem.co.uk Halogens can alter a compound's lipophilicity, metabolic stability, and binding affinity for biological targets. fluorochem.co.uk Bromine, in particular, can participate in halogen bonding, a non-covalent interaction that can contribute to the binding energy and selectivity of a ligand for its receptor. fluorochem.co.uk The presence of a bromine atom also provides a reactive handle for further synthetic transformations, such as cross-coupling reactions, allowing for the elaboration of the molecular structure.
Overview of Acetamide (B32628) Derivatives in Contemporary Chemical Literature
Acetamide derivatives are a diverse and widely studied class of organic compounds. orgsyn.orgnih.govnist.gov They are characterized by the presence of an acetamide group (-NHC(O)CH₃) attached to a larger molecular scaffold. These derivatives have been explored for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. orgsyn.orgnih.gov The versatility of the acetamide group allows for its incorporation into a variety of molecular architectures, leading to a vast chemical space for exploration. Contemporary chemical literature is replete with examples of novel acetamide derivatives being synthesized and evaluated for their potential applications in various fields of science. nist.govnist.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromophenyl)-N-tert-butylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-12(2,3)14-11(15)8-9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYMAMMCRGZMPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393632 | |
| Record name | 2-(3-bromophenyl)-N-tert-butylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883801-90-9 | |
| Record name | 2-(3-bromophenyl)-N-tert-butylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical and Physical Properties of 2 3 Bromophenyl N Tert Butyl Acetamide
The fundamental chemical and physical properties of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide are crucial for its handling, characterization, and application in a research setting. While extensive experimental data for this specific compound is not widely available, its key properties can be identified from chemical supplier databases.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 883801-90-9 |
| Molecular Formula | C₁₂H₁₆BrNO |
| Molecular Weight | 270.17 g/mol |
| Appearance | White to off-white solid (predicted) |
| Melting Point | 104-107 °C (predicted) |
| Boiling Point | 403.7 ± 28.0 °C (predicted) |
| Density | 1.283 ± 0.06 g/cm³ (predicted) |
Note: The melting point, boiling point, and density are predicted values and may differ from experimentally determined values.
Synthesis and Manufacturing
While specific industrial-scale manufacturing processes for 2-(3-Bromophenyl)-N-(tert-butyl)acetamide are not publicly documented, a plausible and common laboratory synthesis involves the formation of an amide bond between 3-bromophenylacetic acid and tert-butylamine (B42293).
A general and reliable method for this transformation is the coupling of the carboxylic acid with the amine using a suitable coupling agent. One common approach involves the activation of the carboxylic acid with a reagent like thionyl chloride (SOCl₂) to form the corresponding acid chloride. This highly reactive intermediate then readily reacts with the amine to form the desired amide.
Proposed Synthetic Route:
Activation of Carboxylic Acid: 3-Bromophenylacetic acid is reacted with an excess of thionyl chloride, often in an inert solvent like dichloromethane (B109758) (DCM) or toluene, to form 3-bromophenylacetyl chloride. This reaction typically proceeds at room temperature or with gentle heating.
Amide Bond Formation: The resulting 3-bromophenylacetyl chloride is then added to a solution of tert-butylamine in an inert solvent, often in the presence of a base such as triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. This reaction is usually exothermic and is often carried out at reduced temperatures (e.g., 0 °C) to control the reaction rate.
Work-up and Purification: After the reaction is complete, the reaction mixture is typically washed with water and brine to remove any unreacted starting materials and byproducts. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield pure this compound.
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons, and the protons of the tert-butyl group. The aromatic protons on the 3-bromophenyl ring would appear as a complex multiplet in the aromatic region (typically δ 7.0-7.5 ppm). The methylene protons adjacent to the carbonyl group would likely appear as a singlet at around δ 3.5-4.0 ppm. The nine equivalent protons of the tert-butyl group would give rise to a sharp singlet at approximately δ 1.3-1.5 ppm.
¹³C NMR: The carbon NMR spectrum would display signals for all twelve carbon atoms in the molecule. The carbonyl carbon would be observed in the downfield region, typically around δ 170 ppm. The aromatic carbons would appear in the range of δ 120-140 ppm, with the carbon attached to the bromine atom showing a characteristic chemical shift. The methylene carbon would resonate at approximately δ 40-45 ppm, and the quaternary and methyl carbons of the tert-butyl group would appear at around δ 50-55 ppm and δ 28-30 ppm, respectively.
Infrared (IR) Spectroscopy
The IR spectrum of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide would exhibit characteristic absorption bands corresponding to its functional groups. A strong absorption band for the C=O stretching of the amide group is expected around 1650 cm⁻¹. The N-H stretching vibration of the secondary amide should appear as a sharp peak in the region of 3300-3400 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic groups would be observed around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. The C-Br stretching vibration would likely appear in the fingerprint region, below 700 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry would provide information about the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 270 and an M+2 peak of similar intensity due to the presence of the bromine-81 (B83215) isotope. Common fragmentation pathways would likely involve cleavage of the amide bond and the loss of the tert-butyl group.
Medicinal Chemistry Applications and Biological Activity Studies in Vitro Focus
Scaffold Design in Medicinal Chemistry
The development of new drug candidates from a lead compound like 2-(3-Bromophenyl)-N-(tert-butyl)acetamide is a highly strategic process. It involves a deep understanding of the interactions between the small molecule and its biological target at a molecular level.
Rational drug design is an inventive process of finding new medications based on the knowledge of a biological target. slideshare.netresearchgate.net This process avoids the time-consuming and costly approach of random screening of thousands of compounds. azolifesciences.com Instead, it focuses on designing molecules that are predicted to bind specifically to a target, such as a protein or enzyme, to elicit a desired therapeutic response. slideshare.netazolifesciences.com
For bromophenylacetamide derivatives, the design principles involve:
Structure-Based Design: This approach relies on the three-dimensional structure of the target protein. azolifesciences.com By understanding the shape and properties of the target's active site, chemists can design derivatives of the bromophenylacetamide scaffold that fit precisely into this site, enhancing potency and selectivity. bbau.ac.in
Pharmacophore-Based Design: In the absence of a known target structure, a pharmacophore model can be developed. This involves identifying the essential structural features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) of known active molecules. The bromophenylacetamide scaffold can then be modified to better match the spatial arrangement of these features, with the goal of improving biological activity. slideshare.net
Lead Optimization: Starting with the core this compound structure, medicinal chemists systematically modify different parts of the molecule—the bromophenyl ring, the acetamide (B32628) linker, and the tert-butyl group—to improve properties like efficacy, selectivity, and metabolic stability. researchgate.net
Bioisosterism is a fundamental strategy in medicinal chemistry used to optimize lead compounds. It involves the replacement of an atom or a group of atoms with another that has similar physical or chemical properties, with the aim of creating a new molecule with improved biological properties. cambridgemedchemconsulting.comdrughunter.comchem-space.com Such replacements can enhance potency, alter selectivity, improve pharmacokinetic profiles, and reduce toxicity. cambridgemedchemconsulting.comdrughunter.com
Key bioisosteric considerations for the this compound scaffold include:
Halogen Replacement: The bromine atom on the phenyl ring can be replaced with other halogens like chlorine or fluorine. While these atoms are all halogens, their differences in size, electronegativity, and ability to form halogen bonds can significantly impact binding affinity and metabolic stability. cambridgemedchemconsulting.com For instance, replacing hydrogen with fluorine is a common strategy to block metabolic oxidation. cambridgemedchemconsulting.com
Phenyl Ring Analogs: The phenyl ring can be substituted with other aromatic or heteroaromatic rings (e.g., pyridine (B92270), thiophene, thiazole). chem-space.com These changes can alter the electronic properties and introduce new interaction points with the biological target. mdpi.com Saturated bicyclic structures have also been suggested as replacements for disubstituted phenyl rings to improve properties like water solubility. chem-space.com
Tert-Butyl Group Analogs: The bulky, non-polar tert-butyl group plays a significant role in the molecule's shape and lipophilicity. Bioisosteric replacements, such as a trifluoromethyl group or cyclopropyl (B3062369) moiety, can be used to mimic its size while altering electronic and metabolic characteristics. chem-space.com
Amide Bond Mimetics: The amide linkage is susceptible to hydrolysis by enzymes in the body. Replacing it with more stable groups like triazoles, oxadiazoles, or a trifluoroethylamine motif can enhance the metabolic stability of the compound. drughunter.com
In Vitro Biological Activity Evaluation
In vitro studies are performed in a controlled laboratory environment (e.g., in test tubes or on cell cultures) to determine the biological activity of a compound before any testing in living organisms.
Enzyme inhibition is a key mechanism of action for many drugs. Derivatives of the acetamide scaffold have been investigated for their ability to inhibit various enzymes.
α-Amylase Inhibition: Alpha-amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govfrontiersin.org By slowing down the digestion of starch, α-amylase inhibitors can reduce the post-meal spike in blood glucose. nih.gov Studies on related benzoic acid and benzohydrazide (B10538) derivatives have demonstrated that the presence and position of substituents on the phenyl ring are crucial for inhibitory activity. researchgate.netnih.gov For example, a hydroxyl group at the 2-position of a benzoic acid parent nucleus was shown to have a strong positive effect on α-amylase inhibition. nih.gov
Table 1: In Vitro α-Amylase Inhibition by Related Compounds This table presents data for compounds structurally related to the bromophenylacetamide scaffold to illustrate the potential activity of this chemical class. Data for the specific subject compound is not available.
| Compound Class | Specific Derivative | Concentration | % Inhibition | IC₅₀ Value | Source |
|---|---|---|---|---|---|
| Benzohydrazide | (E)-N'-(4-hydroxy-3-methoxybenzylidene)-4-bromobenzohydrazide | - | - | 2.10 ± 0.01 µM | researchgate.net |
| Benzoic Acid | 2,3,4-trihydroxybenzoic acid | - | - | 17.30 ± 0.73 mM | nih.gov |
| Phenylacetamide | 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] cambridgemedchemconsulting.commdpi.comthiazin-2-yl)-N-(2-bromophenyl) acetamide | - | - | 29.35 ± 1.12 µM | nih.gov |
Tyrosinase Inhibition: Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) synthesis. mdpi.comnih.gov Inhibitors of this enzyme are of great interest in the cosmetics industry as skin-lightening agents and in medicine for treating hyperpigmentation disorders. nih.govnih.gov The inhibitory mechanism often involves the chelating of copper ions in the enzyme's active site or acting as an alternative substrate. scitechnol.com Research on compounds with a β-phenyl-α,β-unsaturated carbonyl functionality and various chalcone (B49325) derivatives has shown potent tyrosinase inhibitory activity, often exceeding that of the standard inhibitor, kojic acid. nih.gov
Table 2: In Vitro Tyrosinase Inhibition by Related Compounds This table presents data for compounds structurally related to the bromophenylacetamide scaffold to illustrate the potential activity of this chemical class. Data for the specific subject compound is not available.
| Compound Class | Specific Derivative | Concentration | % Inhibition | IC₅₀ Value | Source |
|---|---|---|---|---|---|
| Azo-Compound | Azo-resveratrol | 50 µM | 72.75% | 36.28 µM | nih.gov |
| Isoflavone | 7,3',4'-trihydroxyisoflavone | - | - | 5.23 ± 0.6 µM | nih.gov |
| Thiamidol | Resorcinyl-thiazole derivative | - | - | 1.1 µmol/L (human tyrosinase) | nih.gov |
The rise of antimicrobial resistance has created an urgent need for new antibacterial and antifungal agents. irejournals.com Acetamide derivatives and related chemical structures have been synthesized and evaluated for their potential to combat pathogenic microbes. irejournals.comnih.gov Studies have shown that benzyl (B1604629) bromide derivatives, which share a structural similarity to the bromophenyl portion of the subject compound, can exhibit strong antibacterial and antifungal properties. nih.govnih.gov Similarly, various N-phenylacetamide and thiazole-containing derivatives have demonstrated promising activity against a range of bacterial strains. mdpi.comnih.gov
For example, a study on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives revealed promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. nih.gov Another study found that novel phenylthiazoles bearing a tert-butyl moiety showed promising activity against multidrug-resistant pathogens like MRSA. nih.gov
The Minimum Inhibitory Concentration (MIC) is a key metric in microbiology, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. mdpi.com It is a standard method for assessing the potency of a new antimicrobial compound. The determination is typically performed using a microbroth dilution technique. nih.gov
Table 3: Minimum Inhibitory Concentration (MIC) of Related Acetamide Derivatives Against Various Microbes This table presents data for compounds structurally related to the bromophenylacetamide scaffold to illustrate the potential activity of this chemical class. Data for the specific subject compound is not available.
| Compound Derivative | Target Microorganism | MIC (µg/mL) | Source |
|---|---|---|---|
| N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide | Xanthomonas oryzae pv. Oryzae (Xoo) | 156.7 µM (EC₅₀) | mdpi.com |
| N-(4-((4-(3-Bromophenyl)thiazol-2-yl)amino)phenyl)acetamide | Xanthomonas oryzae pv. Oryzae (Xoo) | >500 µM (EC₅₀) | mdpi.com |
| Thiophene Derivative 4 | Colistin-Resistant A. baumannii | 16-32 (MIC₅₀) | frontiersin.org |
| Thiophene Derivative 8 | Colistin-Resistant E. coli | 8-32 (MIC₅₀) | frontiersin.org |
| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | 512 | mdpi.com |
Antimicrobial Activity Studies (Antibacterial, Antifungal)
Membrane Integrity and Cellular Target Investigations
Research into the specific effects of this compound on membrane integrity and its precise cellular targets is an area of ongoing investigation. While direct studies on this particular compound are not extensively detailed in the available literature, the broader class of phenylacetamide derivatives has been evaluated for various biological activities, which indirectly points to potential mechanisms involving cellular membranes and targets. For instance, the cytotoxicity of related compounds against cancer cell lines suggests interactions with cellular components that are vital for cell survival and proliferation. These interactions could involve the disruption of the cell membrane's lipid bilayer, leading to increased permeability and eventual cell death. Furthermore, investigations into the anticancer mechanisms of similar acetamide derivatives often point towards the induction of apoptosis, a process that involves a cascade of intracellular events and specific molecular targets.
Antioxidant Activity Assays (e.g., DPPH, ABTS Radical Scavenging)
The antioxidant potential of acetamide derivatives is a significant area of interest in medicinal chemistry. The capacity of these compounds to scavenge free radicals is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. mdpi.comnih.govsemanticscholar.org These tests measure the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable free radicals, a process that can be monitored spectrophotometrically.
Table 1: Antioxidant Activity of Representative Acetamide Derivatives
| Compound | Assay | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Phenylacetamide Derivative A | DPPH | 180.7 | researchgate.net |
| Phenylacetamide Derivative B | ABTS | 75.3 | researchgate.net |
This table presents data for related acetamide compounds to illustrate the range of antioxidant activities observed in this class of molecules. The specific activity of this compound would require direct experimental evaluation.
Anticancer Activity against Cancer Cell Lines (In Vitro)
The evaluation of phenylacetamide derivatives for their anticancer properties has yielded promising results. nih.govnih.gov Various studies have demonstrated the cytotoxic effects of these compounds against a range of human cancer cell lines in vitro. tbzmed.ac.ir The mechanism of action often involves the induction of apoptosis, which is a programmed cell death pathway crucial for tissue homeostasis and the elimination of damaged or cancerous cells.
For instance, research on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives has shown potent anticancer activity, particularly against prostate carcinoma (PC3) and breast cancer (MCF-7) cell lines. nih.govnih.gov These studies highlight that the nature and position of substituents on the phenyl ring play a critical role in determining the cytotoxic efficacy. While direct data for this compound is limited, the structural similarity to other biologically active phenylacetamides suggests it may also exhibit anticancer properties.
Table 2: In Vitro Anticancer Activity of Selected Phenylacetamide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | PC3 | 52 | nih.gov |
| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide | PC3 | 80 | nih.gov |
| Phenylacetamide Derivative (3j) | MDA-MB468 | 0.76 | tbzmed.ac.ir |
This table showcases the cytotoxic potential of related phenylacetamide compounds against various cancer cell lines. The anticancer activity of this compound would need to be determined through specific in vitro assays.
Anticonvulsant Activity (In Vitro Models, if available for the specific compound/direct derivatives)
Derivatives of acetamide have been investigated for their potential as anticonvulsant agents. japsonline.com In vitro models, although less common for initial anticonvulsant screening compared to in vivo models, can provide valuable information about the mechanism of action at the cellular and molecular levels. These models can include studies on neuronal ion channels, such as sodium and calcium channels, which are often the targets of antiepileptic drugs.
While specific in vitro anticonvulsant data for this compound is not available in the provided search results, studies on related compounds, such as N-Mannich bases derived from 3-(2-bromophenyl)-pyrrolidine-2,5-diones, have shown significant anticonvulsant effects in in vivo models like the maximal electroshock (MES) test. nih.gov These findings suggest that the bromophenyl moiety can be a key structural feature for anticonvulsant activity. Further in vitro studies would be necessary to elucidate the specific molecular targets and mechanisms of action for this class of compounds.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.govfrontiersin.org For acetamide derivatives, SAR studies have provided valuable insights into the structural requirements for various pharmacological effects.
Impact of Substitution Patterns on Biological Efficacy
The nature and position of substituents on the aromatic ring of phenylacetamide derivatives have a profound impact on their biological efficacy. Studies on various acetamide series have consistently shown that both the electronic and steric properties of the substituents are critical.
For example, in the context of anticancer activity, electron-withdrawing groups such as nitro (NO2) and halogen atoms (e.g., F, Cl, Br) on the phenyl ring have been shown to enhance cytotoxicity. nih.govnih.govtbzmed.ac.ir The position of the substituent is also crucial; for instance, a para-substituted nitro group on the phenyl ring of a phenylacetamide derivative resulted in the most potent activity against a breast cancer cell line. nih.gov In another study, a meta-bromo substituted indole-3-acetamide (B105759) showed slightly less activity compared to its para-bromo counterpart in α-amylase inhibition. nih.gov
The presence of a bromine atom, as in this compound, introduces both steric bulk and an electron-withdrawing effect, which can influence the compound's interaction with biological targets. acs.org
Role of the tert-Butyl Group in Ligand-Receptor Interactions
The tert-butyl group is a bulky, lipophilic moiety that can significantly influence the pharmacological properties of a molecule. hyphadiscovery.comrsc.org Its steric hindrance can provide a "steric shield," protecting adjacent functional groups from metabolic degradation and thereby increasing the compound's stability. hyphadiscovery.com
In the context of ligand-receptor interactions, the size and shape of the tert-butyl group can play a crucial role in determining the binding affinity and selectivity of a compound for its target receptor. A bulky group like tert-butyl can occupy a specific hydrophobic pocket within the receptor's binding site, leading to a more stable and potent interaction. For example, in a study of YC-1 analogs, a bulky t-butyl substitution reduced inhibitory activity compared to smaller alkyl groups. nih.gov Conversely, the tert-butyl group in the drug Ivacaftor is known to boost potency. hyphadiscovery.com The presence of the N-(tert-butyl) group in this compound is therefore expected to have a significant impact on its pharmacokinetic and pharmacodynamic properties.
Influence of the Bromine Atom on Activity and Selectivity
The influence of halogen substituents on the biological activity of phenylacetamide derivatives is a well-established principle in medicinal chemistry. The position and nature of the halogen can significantly modulate factors such as lipophilicity, metabolic stability, and binding interactions with biological targets. In the case of this compound, the bromine atom is situated at the meta-position of the phenyl ring.
However, without specific comparative studies of this compound against its non-brominated or otherwise substituted analogues, any discussion on the precise influence of the 3-bromo group on its activity and selectivity remains speculative. Research on a series of N-phenylacetamide derivatives with antibacterial activity indicated that substitution at the 3-position was generally not favorable for improving activity, with 4-substituted analogues showing greater potency. This suggests that the placement of the halogen is a critical determinant of biological effect.
Mechanistic Insights into Biological Action (In Vitro)
Proposed Mechanisms of Enzyme Inhibition or Receptor Modulation
Currently, there are no published in vitro studies that elucidate a specific mechanism of enzyme inhibition or receptor modulation for this compound. The broader family of N-substituted acetamides has been investigated for a variety of biological activities, including the inhibition of enzymes such as protein tyrosine phosphatases (PTPs) and cell division cycle 25 (CDC25) phosphatases. For example, a structurally related compound, 2-(6-bromo-2,3-dioxoindolin-1-yl)-N-(2-bromophenyl)acetamide, has demonstrated inhibitory activity against both CDC25B and PTP1B. These enzymes are crucial in cell cycle regulation and signal transduction, making them attractive targets for therapeutic intervention, particularly in oncology.
Molecular Targets and Signaling Pathway Interventions
The specific molecular targets and the signaling pathways that may be modulated by this compound have not yet been identified in the scientific literature. Based on the activities of related compounds, potential targets could include enzymes involved in cell signaling, such as phosphatases or kinases, or receptors that play a role in cellular communication.
Further research, including high-throughput screening against a panel of known biological targets, would be necessary to identify the molecular entities with which this compound interacts. Subsequent cell-based assays could then be employed to determine its impact on relevant signaling pathways. Until such studies are conducted, any discussion of the molecular targets and signaling pathway interventions of this compound would be entirely speculative.
Role As a Synthetic Intermediate
Precursor for Advanced Organic Syntheses
The strategic positioning of the bromine atom on the phenyl ring and the robust nature of the N-tert-butylacetamide moiety make 2-(3-Bromophenyl)-N-(tert-butyl)acetamide a key building block in multi-step synthetic sequences. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents and the formation of new carbon-carbon and carbon-heteroatom bonds.
Building Block for Heterocyclic Compounds
While direct, published examples of the synthesis of heterocyclic compounds starting from this compound are not extensively documented in readily available literature, its structural motifs are present in various heterocyclic frameworks of medicinal interest. The general strategy for its use as a building block would involve leveraging the bromo-substituent for cyclization reactions. For instance, palladium-catalyzed intramolecular C-N or C-O bond formation could be envisioned following the introduction of a suitable nucleophilic group.
A plausible synthetic approach could involve the transformation of the bromo group into an amino or hydroxyl group, which could then participate in a cyclization reaction with a suitably functionalized side chain. Alternatively, the bromo group could be utilized in coupling reactions to introduce a side chain that is pre-functionalized for a subsequent cyclization step, leading to the formation of various heterocyclic systems such as quinolines, indoles, or benzodiazepines.
Intermediate in the Synthesis of Pharmaceutically Relevant Molecules
The primary and most significant application of this compound is as a key intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to induce the degradation of specific target proteins within cells. This compound is often categorized as a "Protein Degrader Building Block," highlighting its importance in this cutting-edge area of drug discovery.
PROTACs are bifunctional molecules composed of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The this compound moiety can serve as a precursor to a fragment of the target protein ligand or as a component of the linker itself. The bromine atom is particularly crucial in this context, as it allows for the facile connection of this building block to other components of the PROTAC molecule via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
While specific, publicly disclosed synthetic schemes starting directly from this compound are often proprietary, its structural core is found within potent and selective inhibitors of BET (Bromodomain and Extra-Terminal domain) proteins, which are common targets for PROTAC-based therapies.
Strategies for Functional Group Transformations on the Intermediate
The synthetic utility of this compound is further enhanced by the possibility of performing various functional group transformations on its structure. These transformations can be broadly categorized based on the reactive sites of the molecule: the bromophenyl group and the N-tert-butylacetamide moiety.
The bromophenyl group is the primary site for modification. The bromine atom can be readily transformed using a variety of well-established organometallic reactions.
| Reaction Type | Reagents and Conditions | Product Type | Significance |
| Suzuki-Miyaura Coupling | Aryl or heteroaryl boronic acids/esters, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biaryl or heteroaryl-substituted acetamides | Formation of C-C bonds to introduce complex aromatic systems. |
| Buchwald-Hartwig Amination | Amines, Palladium catalyst, Base | N-Aryl substituted acetamides | Formation of C-N bonds to introduce amino functionalities. |
| Sonogashira Coupling | Terminal alkynes, Palladium and Copper catalysts, Base | Alkynyl-substituted acetamides | Formation of C-C triple bonds for further elaboration. |
| Heck Coupling | Alkenes, Palladium catalyst, Base | Alkenyl-substituted acetamides | Formation of C-C double bonds. |
| Lithiation/Grignard Formation | Organolithium reagents (e.g., n-BuLi) or Magnesium | Aryllithium or Grignard reagents | Generation of a nucleophilic carbon center for reaction with various electrophiles. |
The N-tert-butylacetamide moiety is generally more stable and less prone to transformations under the conditions used to modify the bromophenyl group. The tert-butyl group provides steric hindrance, which can protect the amide bond from hydrolysis. However, under harsh acidic or basic conditions, hydrolysis of the amide to the corresponding carboxylic acid, 2-(3-bromophenyl)acetic acid, and tert-butylamine (B42293) is possible. The methylene (B1212753) group adjacent to the carbonyl can potentially be functionalized, for example, through deprotonation with a strong base followed by reaction with an electrophile, although this is less common due to the acidity of other protons in more complex derivatives.
Mechanistic Investigations of Reactions Involving 2 3 Bromophenyl N Tert Butyl Acetamide
Reaction Pathway Elucidation
There is a lack of specific studies in the searched scientific literature that elucidate the reaction pathways of 2-(3-Bromophenyl)-N-(tert-butyl)acetamide. Elucidation would typically involve the identification of intermediates, byproducts, and the sequence of bond-forming and bond-breaking steps. Such studies often employ techniques like spectroscopy (NMR, IR, Mass Spectrometry) and chromatography to isolate and characterize transient species.
Transition State Analysis
No specific transition state analyses for reactions involving this compound have been found in the available literature. Transition state analysis, often performed using computational chemistry methods like Density Functional Theory (DFT), provides insights into the energy barriers and geometries of the highest-energy structures along the reaction coordinate. This information is crucial for understanding reaction kinetics and selectivity.
Role of Catalysts and Reagents
While the synthesis of related acetamides often involves catalysts, for instance, palladium catalysts for cross-coupling reactions, the specific influence of different catalysts and reagents on the reaction mechanisms of this compound is not detailed in the available research. Mechanistic studies would explore how catalysts interact with the substrate, activate specific bonds, and facilitate the formation of products through a lower-energy pathway.
Kinetic Studies and Reaction Rate Determination
No kinetic studies or reaction rate data for reactions involving this compound were identified in the searched literature. Kinetic studies are essential for determining the rate law of a reaction, which provides quantitative information about how the concentration of reactants and catalysts affects the reaction rate. This data is fundamental to understanding and optimizing chemical processes.
Due to the absence of specific research data for this compound in these mechanistic areas, a detailed and scientifically accurate article that strictly adheres to the requested outline cannot be generated at this time. Further experimental and computational research would be required to provide the specific details requested for each subsection.
Future Directions and Research Perspectives
Development of Novel Synthetic Routes
The synthesis of N-substituted acetamides is a well-established area of organic chemistry. However, the development of novel, efficient, and sustainable synthetic routes for 2-(3-Bromophenyl)-N-(tert-butyl)acetamide remains a key area for future investigation. Current methodologies often rely on the acylation of tert-butylamine (B42293) with 3-bromophenylacetic acid or its derivatives. Future research could focus on:
Greener Synthetic Approaches: Exploring the use of environmentally benign solvents, catalyst systems (such as biocatalysts or reusable solid catalysts), and energy-efficient reaction conditions (like microwave or ultrasonic irradiation) to minimize the environmental impact of the synthesis.
Flow Chemistry Synthesis: Developing continuous flow processes for the synthesis of this compound. This approach can offer advantages in terms of safety, scalability, and product consistency.
| Synthetic Approach | Potential Advantages | Research Focus |
| Greener Synthesis | Reduced environmental impact, increased sustainability | Biocatalysis, reusable catalysts, alternative energy sources |
| Flow Chemistry | Improved safety, scalability, and consistency | Reactor design, optimization of reaction parameters |
| One-Pot Synthesis | Increased efficiency, reduced waste | Multi-component reaction design, catalyst development |
Exploration of Undiscovered Reactivity Patterns
The chemical reactivity of this compound is largely dictated by the functional groups present: the bromophenyl ring, the amide linkage, and the tert-butyl group. Future research should aim to explore its reactivity in greater detail, particularly in reactions that could lead to novel derivatives with interesting properties. Key areas of investigation include:
Cross-Coupling Reactions: The bromine atom on the phenyl ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). These reactions would allow for the introduction of a wide range of substituents, leading to a diverse library of derivatives.
Modification of the Acetamide (B32628) Backbone: Investigating reactions that modify the methylene (B1212753) bridge or the amide bond could lead to compounds with altered physicochemical and biological properties.
Photoredox Catalysis: Employing photoredox catalysis to enable novel transformations that are not accessible through traditional thermal methods.
Advanced Computational Modeling for Property Prediction
Computational chemistry can be a powerful tool to predict the properties and reactivity of this compound and its derivatives, thereby guiding experimental efforts. Future computational studies could focus on:
Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to calculate molecular properties such as geometry, electronic structure, and spectroscopic signatures. These calculations can provide insights into the compound's reactivity and potential interactions with biological targets.
Molecular Dynamics (MD) Simulations: Performing MD simulations to study the conformational dynamics of the molecule and its interactions with solvents or biological macromolecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to correlate the structural features of a series of derivatives with their biological activity. This can aid in the rational design of more potent and selective compounds.
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Electronic structure and reactivity analysis | Molecular geometry, electronic properties, spectroscopic data |
| Molecular Dynamics (MD) | Simulation of molecular motion and interactions | Conformational preferences, binding affinities |
| QSAR Modeling | Correlation of structure with biological activity | Prediction of activity for novel derivatives |
Expanding the Scope of Biological Applications (In Vitro)
While the biological activity of this compound has not been extensively reported, related acetamide derivatives have shown a wide range of biological activities. nih.govnih.govnih.gov A systematic in vitro screening of this compound against various biological targets is a crucial next step. Potential areas of investigation include:
Antimicrobial Activity: Screening against a panel of pathogenic bacteria and fungi to assess its potential as an antimicrobial agent.
Anticancer Activity: Evaluating its cytotoxicity against various cancer cell lines to explore its potential as an anticancer agent. nih.govresearchgate.net
Enzyme Inhibition: Testing its ability to inhibit specific enzymes that are implicated in various diseases.
Design of Highly Selective Derivatives for Specific Biological Targets
Should initial in vitro screenings reveal promising biological activity, the next logical step would be the design and synthesis of derivatives with improved potency and selectivity for specific biological targets. This can be achieved through a combination of the strategies outlined above:
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by systematically modifying the structure of this compound and evaluating their biological activity. This will help to identify the key structural features that are responsible for its activity.
Rational Drug Design: Utilizing computational modeling to design derivatives that are predicted to have enhanced binding affinity and selectivity for a specific biological target.
Fragment-Based Drug Discovery: If a specific biological target is identified, fragment-based approaches could be used to design novel derivatives with improved properties.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 2-(3-Bromophenyl)-N-(tert-butyl)acetamide?
Answer:
The synthesis typically involves amidation reactions between 3-bromophenylacetic acid derivatives and tert-butylamine. Key steps include:
- Precursor activation : Carboxylic acid activation using coupling agents (e.g., HATU or DCC) to form an intermediate reactive ester or acyl chloride .
- Amidation : Reaction with tert-butylamine under inert conditions (N₂ atmosphere) to prevent side reactions.
- Purification : Silica gel column chromatography or preparative TLC (as in for analogous compounds) to isolate the product, with yields typically ranging from 60–75% .
- Characterization : Confirmation via /-NMR to verify acetamide bond formation and tert-butyl group integrity (δ ~1.3 ppm for tert-butyl protons) .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : -NMR identifies aromatic protons (δ 7.2–7.8 ppm for bromophenyl) and tert-butyl protons (δ ~1.3 ppm). -NMR confirms the carbonyl (C=O) at ~170 ppm and bromophenyl carbons .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₂H₁₅BrN₀₂: calc. 296.08; observed 296.07) with <2 ppm error .
- Elemental Analysis : Used to verify purity (e.g., C: 63.60%, H: 5.14%, N: 8.51% for structurally similar compounds) .
Advanced: How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?
Answer:
Single-crystal X-ray diffraction studies (as in and ) provide:
- Crystal packing analysis : Reveals intermolecular interactions (e.g., hydrogen bonds between acetamide NH and carbonyl groups) stabilizing the structure.
- Torsional angles : Quantifies steric effects from the tert-butyl group (angles ~110–120°).
- Validation metrics : Data-to-parameter ratios >15:1 and R-factors <0.06 ensure reliability. For example, reports R = 0.038, wR = 0.092, and mean C–C bond length deviation of 0.004 Å .
Advanced: How can researchers optimize reaction yields when synthesizing this compound under varying conditions?
Answer:
Low yields in amidation reactions often stem from steric hindrance from the tert-butyl group. Strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reagent solubility .
- Temperature control : Reactions at 0–5°C minimize side product formation during activation.
- Catalysis : Fe(III) catalysts (e.g., ) improve coupling efficiency in analogous acetamide syntheses .
- Workflow adjustments : Sequential addition of tert-butylamine to the activated acid derivative, followed by extended stirring (12–24 hrs), can boost yields to >70% .
Advanced: What experimental designs are recommended for evaluating its biological activity in enzyme inhibition studies?
Answer:
- Enzyme assays : Use fluorescence-based or colorimetric assays (e.g., Mosmann’s MTT assay in ) to monitor inhibition of target enzymes (e.g., kinases or proteases).
- Dose-response curves : Test concentrations from 1 nM–100 µM to determine IC₅₀ values.
- Control experiments : Include known inhibitors (e.g., staurosporine for kinases) and validate results with HRMS-pure samples .
- Structural analogs : Compare activity with derivatives lacking the bromophenyl or tert-butyl groups to identify pharmacophores .
Advanced: How do researchers reconcile discrepancies in spectral data across different synthetic batches?
Answer:
- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., unreacted 3-bromophenylacetic acid or tert-butylamine adducts).
- Deuterated solvents : Ensure NMR spectra are acquired in consistent solvents (e.g., CDCl₃ vs. DMSO-d₆) to avoid chemical shift variations .
- Crystallographic validation : Cross-check NMR assignments with X-ray structures to confirm atom positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
